

theoretical and computational studies of 4-Bromo-2-benzofuran-1[3H]-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-benzofuran-1[3H]-one

Cat. No.: B109934

[Get Quote](#)

An In-Depth Technical Guide to the Theoretical and Computational Study of **4-Bromo-2-benzofuran-1[3H]-one**

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical and electronic properties of novel chemical entities is paramount. This guide provides a detailed overview of the theoretical and computational approaches that can be applied to the study of **4-Bromo-2-benzofuran-1[3H]-one**, a versatile reactant in the synthesis of various pharmaceutical analogs.^[1] While direct experimental and computational studies on this specific molecule are limited in publicly available literature, this document extrapolates from research on closely related benzofuran derivatives to provide a robust framework for its investigation.

Physicochemical and Spectroscopic Data

A critical first step in the study of any compound is the characterization of its fundamental properties. For **4-Bromo-2-benzofuran-1[3H]-one** (C₈H₅BrO₂), this includes its molecular weight, melting point, and spectroscopic signatures that allow for its identification and the assessment of its purity.^[2]

Table 1: Physicochemical Properties of **4-Bromo-2-benzofuran-1[3H]-one**

Property	Value	Source
Molecular Formula	C8H5BrO2	PubChem[2]
Molecular Weight	213.03 g/mol	PubChem[2]
CAS Number	102308-43-0	ChemicalBook[1]

While specific experimental spectroscopic data for **4-Bromo-2-benzofuran-1[3H]-one** is not readily available in the provided search results, data for related brominated benzofuran derivatives can serve as a reference for expected spectral features.

Table 2: Spectroscopic Data for Related Brominated Benzofuran Derivatives

Compound	1H NMR (δ , ppm)	13C NMR (δ , ppm)	IR (ν , cm $^{-1}$)	Mass Spec (m/z)	Source
N-(4-Bromo-1,3-dihydroisobenzofuran-1-yl)-4-methylbenzenesulfonamide	7.91–7.81 (m, 2H), 7.48 (d, 1H), 7.33 (d, 2H), 7.28 (d, 1H), 7.22 (d, 1H), 6.62 (dd, 1H), 5.17 (d, 1H), 4.93 (dd, 1H), 4.86 (d, 1H), 2.45 (s, 3H)	143.8, 140.1, 138.7, 138.5, 132.6, 130.3, 129.8, 127.4, 122.1, 116.0, 90.0, 73.1, 21.8	3263, 2929, 2915, 2850, 1450, 1341, 1315, 1159, 1077, 1014	366.9859 (calcd), 366.9887 (found)	Korea Science[3]
1-(5-Bromo-2-(4-fluorophenyl)benzofuran-7-yl)ethanone	2.93 (s, 3H), 6.98 (s, 1H), 7.18 (t, 2H), 7.83 (t, 2H), 7.86 (d, 1H), 7.97 (d, 1H)	30.9, 100.1, 116.3, 125.6, 127.1, 127.6, 128.1, 128.5, 132.2, 132.8, 151.9, 156.9, 163.4, 194.5	668, 784, 898, 987, 1029, 1166, 1280, 1365, 1488, 1555, 1682	332.9848 (found)	Taylor & Francis Online[4]
1-[3-(Bromomethyl)-4-Ethoxy-1-Benzofuran-2-yl]Ethanone	14.69, 22.59, 27.78, 64.22, 1.55 (t, 3H), 2.62 (s, 3H), 4.21 (q, 2H), 5.17 (s, 2H), 6.66 (m, 1H), 7.10 (m, 1H), 7.38 (m, 1H)	104.72, 104.81, 116.84, 124.75, 129.64, 146.90, 155.21, 155.61, 190.93	Not Specified	320.9926 (calcd), 320.9920 (found)	MDPI[5]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and characterization of **4-Bromo-2-benzofuran-1[3H]-one**. The following sections outline general procedures adapted from the synthesis of related benzofuran derivatives.

Synthesis

A general method for the synthesis of benzofuranone derivatives involves the reaction of a substituted salicylaldehyde with a halo-ketone.^[6] For **4-Bromo-2-benzofuran-1[3H]-one**, a plausible synthetic route would involve the cyclization of a brominated precursor.

General Procedure for Synthesis of Benzofuranone Derivatives: A mixture of a substituted salicylaldehyde (2 mmol), an appropriate bromo-compound (2 mmol), and a base such as potassium tertiary butoxide (2 mmol) in a solvent like Dichloromethane (DCM) (10 ml) is refluxed for a specified period (e.g., 3 hours).^[6] The reaction progress is monitored by Thin Layer Chromatography (TLC).^[6] Upon completion, the reaction mixture is worked up by washing with an acidic solution (e.g., 10% HCl) and water.^[6] The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.^[6]

Purification

Purification of the synthesized compound is essential to remove impurities and unreacted starting materials.

General Procedure for Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.^[6] Column chromatography over silica gel is another common method for purification.^[5]

Spectroscopic Analysis

Spectroscopic techniques are employed to confirm the structure and purity of the final product.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).^[7]
 - Filter the solution into a clean NMR tube.^[7]

- Acquire ^1H and ^{13}C NMR spectra using a spectrometer (e.g., Bruker 400-MHz).[8]
- Infrared (IR) Spectroscopy:
 - Prepare a KBr pellet containing a small amount of the sample.
 - Record the IR spectrum using an FTIR spectrophotometer.[8]
- Mass Spectrometry (MS):
 - Dissolve the sample in a suitable solvent.
 - Analyze using an LC-MS system with an electrospray ionization (ESI) source.[7]

Theoretical and Computational Studies

Computational chemistry provides valuable insights into the electronic structure, reactivity, and potential biological activity of molecules.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for studying the properties of molecules.

Methodology for DFT Calculations:

- Geometry Optimization: The 3D structure of **4-Bromo-2-benzofuran-1[3H]-one** is generated and its geometry is optimized using a DFT functional (e.g., B3LYP or GGA-PBE) with a suitable basis set (e.g., 6-31G(d,p)).[9][10]
- Property Calculations: Following optimization, various properties can be calculated, including:
 - Vibrational Frequencies: To predict the IR spectrum and confirm the nature of the stationary point.
 - Electronic Properties: Such as HOMO-LUMO energies, which provide insights into chemical reactivity.[11]

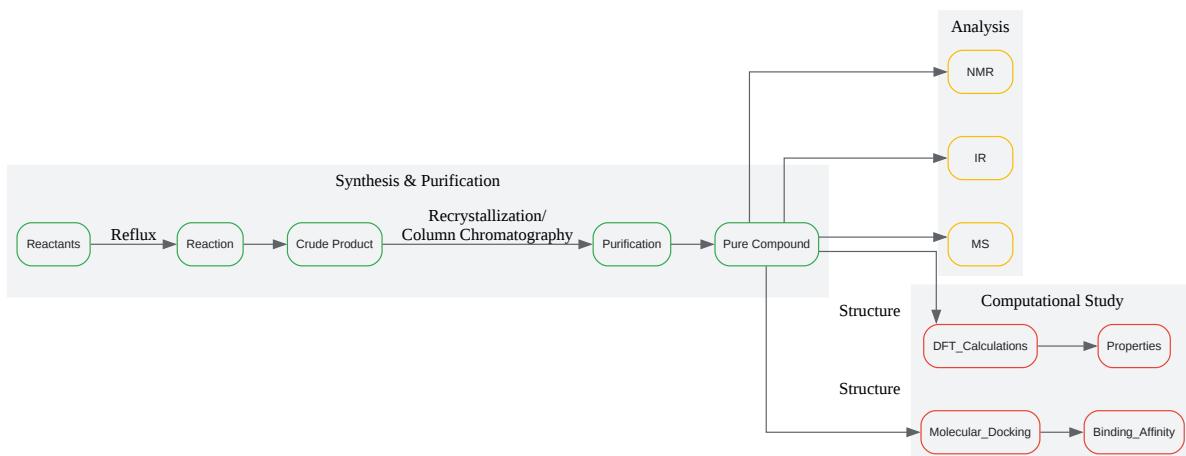
- Global Reactivity Descriptors: Including chemical potential (μ), hardness, and electrophilicity, which can be calculated from the HOMO and LUMO energies.[11]
- NMR Chemical Shifts: Can be calculated and compared with experimental data for structure validation.

Table 3: Calculated Global Reactivity Descriptors for a Related Furan-2(5H)-one Derivative (Calculated using wB97X-D/6.31G(d,p))

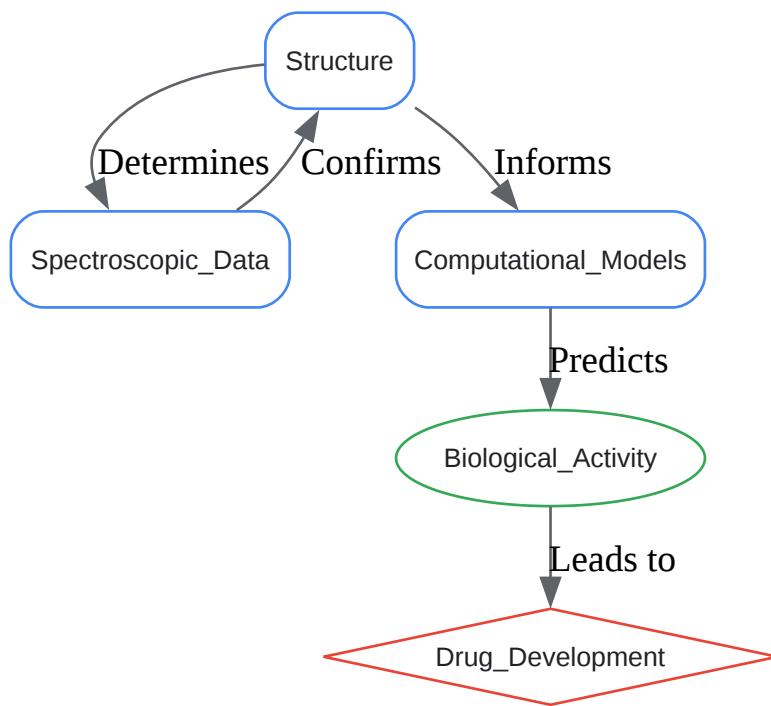
Descriptor	Value (eV)
Electronic Chemical Potential (μ)	-4.5031

Source: MDPI[11]

Molecular Docking Studies


Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target. This is particularly relevant for drug development.

General Workflow for Molecular Docking:


- Preparation of Receptor and Ligand: The 3D structures of the protein target and the ligand (**4-Bromo-2-benzofuran-1[3H]-one**) are prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding site.
- Docking Simulation: A docking program (e.g., AutoDock Vina) is used to explore possible binding poses of the ligand within the receptor's active site.[12]
- Analysis of Results: The results are analyzed to identify the most favorable binding poses based on scoring functions, which estimate the binding energy.[12] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are also examined.

Visualizations

Diagrams are essential for illustrating workflows and relationships in a clear and concise manner.

[Click to download full resolution via product page](#)

Caption: General experimental and computational workflow.

[Click to download full resolution via product page](#)

Caption: Logical relationships in drug discovery.

Conclusion

While direct and extensive research on **4-Bromo-2-benzofuran-1[3H]-one** is not widely published, this guide provides a comprehensive framework for its study by leveraging data and methodologies from related benzofuran derivatives. The combination of experimental synthesis and characterization with theoretical and computational analysis is crucial for elucidating the properties of this compound and assessing its potential in drug development and other applications. The versatility of the benzofuran scaffold suggests that **4-Bromo-2-benzofuran-1[3H]-one** is a promising candidate for further investigation.[5][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-BROMO-2-BENZOFURAN-1(3H)-ONE | 102308-43-0 [chemicalbook.com]
- 2. 4-Bromo-2-benzofuran-1[3H]-one | C8H5BrO2 | CID 11593715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. asianinstituteofresearch.org [asianinstituteofresearch.org]
- 7. benchchem.com [benchchem.com]
- 8. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. physchemres.org [physchemres.org]
- 10. Radical Scavenging Activity: DFT and Multilinear Regression Studies of Benzofuran-1,3-thiazolidin-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 13. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- To cite this document: BenchChem. [theoretical and computational studies of 4-Bromo-2-benzofuran-1[3H]-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109934#theoretical-and-computational-studies-of-4-bromo-2-benzofuran-1-3h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com